N,3-dimethyl-2,4-dioxo-N-[[(2R)-oxolan-2-yl]methyl]-1H-pyrimidine-5-carboxamide
Description
N,3-dimethyl-2,4-dioxo-N-[[(2R)-oxolan-2-yl]methyl]-1H-pyrimidine-5-carboxamide is a synthetic organic compound with a complex structure. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N,3-dimethyl-2,4-dioxo-N-[[(2R)-oxolan-2-yl]methyl]-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-14(7-8-4-3-5-19-8)10(16)9-6-13-12(18)15(2)11(9)17/h6,8H,3-5,7H2,1-2H3,(H,13,18)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFDKSCBJXYPHP-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNC1=O)C(=O)N(C)CC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C(=CNC1=O)C(=O)N(C)C[C@H]2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-dimethyl-2,4-dioxo-N-[[(2R)-oxolan-2-yl]methyl]-1H-pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the oxolan-2-yl group and the carboxamide functionality. Key steps may include:
Formation of the Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as urea and β-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Oxolan-2-yl Group: This step often involves the use of oxirane derivatives, which react with the pyrimidine core in the presence of a base to form the oxolan-2-yl moiety.
Carboxamide Formation: The final step typically involves the reaction of the intermediate with an amine or amide source under suitable conditions to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N,3-dimethyl-2,4-dioxo-N-[[(2R)-oxolan-2-yl]methyl]-1H-pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N,3-dimethyl-2,4-dioxo-N-[[(2R)-oxolan-2-yl]methyl]-1H-pyrimidine-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving pyrimidine metabolism.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N,3-dimethyl-2,4-dioxo-N-[[(2R)-oxolan-2-yl]methyl]-1H-pyrimidine-5-carboxamide involves its interaction with specific molecular targets. These may include enzymes involved in pyrimidine metabolism or receptors that mediate its biological effects. The compound may inhibit or activate these targets, leading to changes in cellular processes and therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A pyrimidine analog used in cancer treatment.
Cytosine Arabinoside: Another pyrimidine derivative with antiviral and anticancer properties.
Thymidine: A naturally occurring pyrimidine nucleoside involved in DNA synthesis.
Uniqueness
N,3-dimethyl-2,4-dioxo-N-[[(2R)-oxolan-2-yl]methyl]-1H-pyrimidine-5-carboxamide is unique due to its specific structural features, such as the oxolan-2-yl group and the carboxamide functionality. These features may confer distinct biological activities and chemical reactivity compared to other pyrimidine derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
